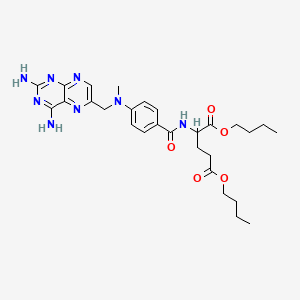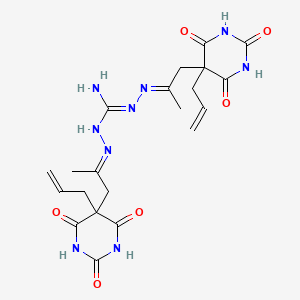
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C10H20N2O2S2 It is known for its unique structure, which includes a thiosulfate group bonded to a cyclohexylpropylamidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylpropylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylpropylamine + Carbon disulfide → Intermediate
- Intermediate + Hydrogen peroxide → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amidino derivatives.
Scientific Research Applications
Chemistry: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biochemical pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials.
Mechanism of Action
The mechanism by which S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can undergo redox reactions, modulating the activity of target molecules. The amidino group can form hydrogen bonds and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Sodium thiosulfate: Commonly used in medical and industrial applications.
Cyclohexylamine derivatives: Used in organic synthesis and pharmaceuticals.
Uniqueness: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is unique due to its combined thiosulfate and amidino functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
40283-58-7 |
|---|---|
Molecular Formula |
C11H22N2O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propylcyclohexane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
HGWIZOCGEBLKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


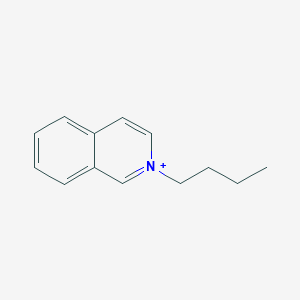
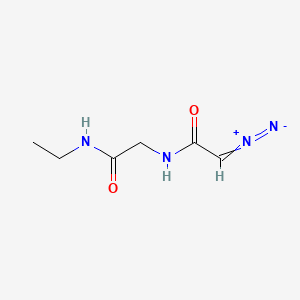
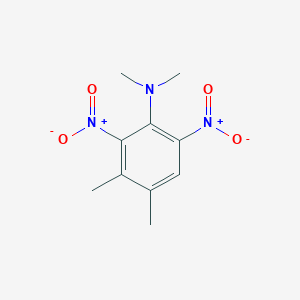
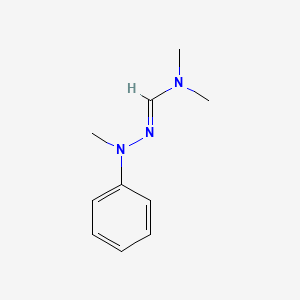
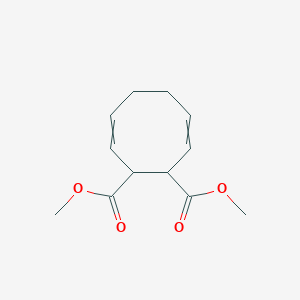
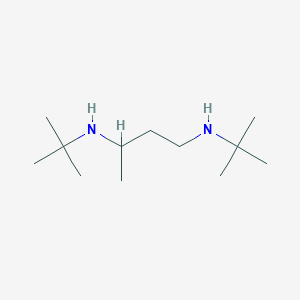

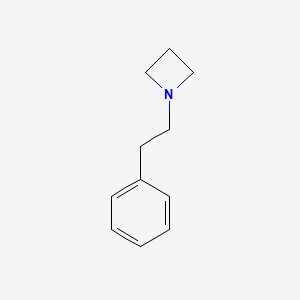
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
